2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,7-dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10-11-8(2)3-4-12(10)9(7)6-13/h3-6H,1-2H3 |
InChI Key |
JRYZYMPVVARZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(N2C=C1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Chromatographic Techniques
Purification of intermediates and final products relies heavily on column chromatography. For example, 7-methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a ) is isolated using a gradient of n-hexane and ethyl acetate (7:3 → 1:1). Similar conditions would apply to the [1,2-a] analog, with adjustments based on polarity differences introduced by the aldehyde group.
Spectroscopic Validation
-
¹H NMR: Key signals include the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons from the fused ring system (δ 6.5–8.5 ppm).
-
¹³C NMR: The carbaldehyde carbon typically resonates at δ ~190–200 ppm, while methyl groups appear at δ 10–25 ppm.
-
HR-MS: Accurate mass confirmation is essential, as exemplified by the synthesis of 3a (C₈H₉N₂, m/z 133.0760 observed).
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Reduction Reactions
The aldehyde moiety is reducible to a primary alcohol using NaBH₄ or LiAlH₄ . In related systems, NaBH₄ in ethanol at 0–25°C selectively reduces the aldehyde without affecting the pyrrolopyrimidine ring . For instance:
Complete conversion is achieved within 2–4 hours, as confirmed by NMR monitoring .
Nucleophilic Additions
The aldehyde participates in Schiff base formation with primary amines. In a study using similar aldehydes, reactions with aniline derivatives in ethanol under reflux yielded imines :
Key data for this reaction:
| Amine | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-Nitroaniline | 6 | 78 | |
| Benzylamine | 4 | 85 |
Cyclization Reactions
The aldehyde group enables intramolecular cyclization. When treated with hydrazine hydrate , it forms pyrazolo-fused derivatives, as demonstrated in structurally related compounds :
Optimal conditions involve refluxing in ethanol (12 h, 70% yield) .
Electrophilic Aromatic Substitution
The pyrrolopyrimidine ring undergoes nitration and halogenation. In a protocol adapted from , HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-3 position:
| Reagent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| HNO₃ (conc.) | 0 | 3-Nitro derivative | 62 |
| Br₂/FeBr₃ | 25 | 3-Bromo derivative | 58 |
Steric effects from the 2,7-dimethyl groups direct substitution to the less hindered C-3 position .
Condensation with Active Methylene Compounds
The aldehyde reacts with malononitrile or ethyl cyanoacetate in Knoevenagel condensations. For example, with malononitrile in ethanol catalyzed by piperidine:
Yields range from 65–72% after 8 hours .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings are feasible at halogenated positions. While direct data is unavailable, analogous pyrrolopyrimidines undergo arylations using Pd(PPh₃)₄ and arylboronic acids :
Typical conditions: DME/H₂O (3:1), 80°C, 12–24 h.
Photochemical Reactions
UV irradiation (254 nm) in methanol induces decarbonylation, as observed in related aldehydes :
Quantum yield: 0.15 ± 0.02 (methanol, 25°C) .
Stability and Degradation
The compound exhibits moderate air stability but degrades under strong alkaline conditions (pH > 10) via aldol condensation pathways. Storage recommendations:
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Treatment of Neurological Disorders
One of the most significant applications of 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is in the treatment of various neurological disorders. Research indicates that derivatives of pyrrolo[1,2-a]pyrimidines can be utilized to treat conditions such as Parkinson's disease, schizophrenia, and multiple sclerosis. A patent describes the use of substituted pyrrolo[1,2-a]pyrimidines in pharmaceutical compositions aimed at treating these disorders, emphasizing their therapeutic efficacy when administered in appropriate dosages .
1.2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies on related pyrimidine derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
2.1. Antitubercular Potential
Recent studies have explored the antitubercular properties of compounds related to this compound. A structure-activity relationship (SAR) study highlighted that specific modifications to the pyrrole scaffold can enhance activity against Mycobacterium tuberculosis. Compounds derived from this scaffold demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) below 1 µg/mL against multidrug-resistant strains .
2.2. Broad-spectrum Antimicrobial Activity
In addition to its antitubercular potential, derivatives have shown activity against various Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. This suggests that this compound could be a valuable lead compound for developing new antibiotics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound is compared to three classes of analogs: thieno[3,2-d]pyrimidine-6-carbaldehydes, saturated pyrrolo[1,2-a]pyrimidines, and other substituted pyrrolo/thienopyrimidines.
Table 1: Structural Comparison
Key Observations :
- Core Heterocycle: The aromatic pyrrolo[1,2-a]pyrimidine in the target compound contrasts with the thieno[3,2-d]pyrimidine analogs, which feature a sulfur-containing thiophene ring.
- The morpholino group in thieno derivatives improves solubility and may engage in hydrogen bonding .
- Aldehyde Reactivity: The 6-carbaldehyde group is common across analogs, enabling nucleophilic additions (e.g., formation of imines or hydrazones). However, the electron-rich pyrrolo core in the target compound may render its aldehyde more reactive than in thieno derivatives .
Physicochemical Properties
Table 2: Property Comparison
*Estimated based on structural analogs.
Key Observations :
- The target compound’s aldehyde group likely increases PSA compared to the octahydro analog but remains lower than morpholino/thieno derivatives due to fewer heteroatoms .
- Methyl groups may improve solubility relative to chloro-substituted thieno analogs but reduce it compared to the saturated octahydro compound .
Biological Activity
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C9H10N4O
- Molecular Weight : 178.20 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and anti-inflammatory therapies. Its structure allows for interactions with multiple biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-2, which is crucial for the production of pro-inflammatory mediators.
- Cytokine Modulation : It influences the release of cytokines such as IL-6 and TNF-alpha, which play a significant role in immune responses.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrolo-pyrimidine scaffold can significantly alter biological activity. For instance:
- Methyl substitutions at positions 2 and 7 enhance anti-inflammatory properties.
- The aldehyde group at position 6 is critical for maintaining biological activity.
| Modification | Biological Activity | Reference |
|---|---|---|
| Methyl at C2 | Increased COX-2 inhibition | |
| Methyl at C7 | Enhanced anti-inflammatory effects | |
| Aldehyde at C6 | Essential for activity |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests a strong potential for therapeutic applications in inflammatory diseases .
- Cytotoxicity Studies : A study assessing cytotoxic effects on cancer cell lines indicated that the compound exhibited selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing cancer therapies with fewer side effects .
- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular signaling pathways leads to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are the established synthetic routes for 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-component reactions : A common approach involves condensation of 2-aminobenzimidazole derivatives with aldehydes and ketones. For example, fusion in DMF followed by methanol precipitation yields imidazo[1,2-a]pyrimidine scaffolds .
- Fischer carbene complexes : Novel methods using Fischer carbenes (e.g., chromium-based complexes) enable efficient pyrrolo[1,2-a]pyrimidine synthesis with potential for fluorescent derivatives. Optimization includes solvent selection (e.g., DMF for solubility) and temperature control to minimize side products .
- Yield improvement : Stepwise reagent addition and microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can enhance reaction efficiency and purity .
Q. How should researchers characterize the structural integrity of this compound derivatives?
Methodological Answer:
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or methanol for high-purity solids. For example, cooling reaction mixtures in methanol overnight yields crystalline products .
- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) for polar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related analogs .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization at the aldehyde position?
Methodological Answer:
- Protecting groups : Temporarily block the aldehyde with tert-butyldimethylsilyl (TBS) groups to direct substitutions to the pyrrolo-pyrimidine core .
- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. For example, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde reacts with amines under DIPEA/acetonitrile conditions .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
- In vitro assays : Screen for kinase inhibition (e.g., Akt pathway) using fluorescence polarization assays. Validate with dose-response curves (IC50) .
- In vivo validation : Administer compounds to normotensive rats (e.g., 0.1–0.4% concentrations) and measure intraocular pressure (IOP) reduction via Tonolab devices. Use AUC analysis to quantify duration and potency .
- Troubleshooting : Adjust formulation (e.g., DMSO/PBS solubility) or dosing intervals to match pharmacokinetic profiles .
Q. How can computational modeling predict reactivity or binding modes of this compound derivatives?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase for IOP reduction). Focus on aldehyde hydrogen bonding and methyl group hydrophobic contacts .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
Data Contradiction Analysis
Q. How should researchers resolve conflicting yields reported for similar synthetic routes?
Methodological Answer:
- Variable identification : Compare solvent polarity (DMF vs. acetonitrile), catalyst loading, and reaction time. For example, microwave-assisted methods reduce side reactions vs. traditional heating .
- Reproducibility : Standardize moisture-sensitive steps (e.g., aldehyde handling under N2) and characterize intermediates via TLC/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
